molecular formula C8H6BrF3 B13609960 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene

Cat. No.: B13609960
M. Wt: 239.03 g/mol
InChI Key: KHCKFZDWLORJOM-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene typically involves the bromination of 2-(difluoromethyl)-1-fluoro-3-methylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used in acidic or basic media.

    Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: The major product is 5-Bromo-2-(methyl)-1-fluoro-3-methylbenzene.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors. The difluoromethyl group increases the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 3-Bromo-6-(difluoromethyl)pyridine

Uniqueness

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. The difluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene

InChI

InChI=1S/C8H6BrF3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3

InChI Key

KHCKFZDWLORJOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)F)Br

Origin of Product

United States

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